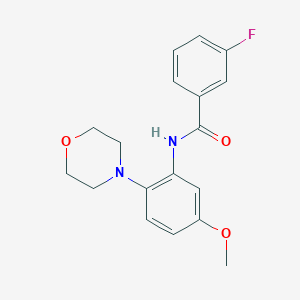
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide, also known as FMMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMMPB is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a promising target for the treatment of various diseases such as diabetes, obesity, and cancer.
作用机制
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide acts as a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism and reduced blood glucose levels. 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide also regulates lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway, which promotes fatty acid oxidation and reduces lipid accumulation in cells.
Biochemical and Physiological Effects:
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects in cells and animal models. In addition to its anti-diabetic and anti-obesity effects, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has been found to improve liver function and reduce inflammation in mice with non-alcoholic fatty liver disease (NAFLD) (Zhang et al., 2020). 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has also been shown to protect against oxidative stress and cell death in neurons, suggesting its potential neuroprotective effects (Zhang et al., 2019).
实验室实验的优点和局限性
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide offers several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition, which allows for precise and targeted modulation of insulin signaling and glucose metabolism. However, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
未来方向
There are several future directions for the research and development of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide. One potential application is the development of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide-based drugs for the treatment of diabetes, obesity, and other metabolic disorders. Another direction is the investigation of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide's potential anti-cancer properties, as well as its neuroprotective effects in various neurological disorders. Further studies are also needed to elucidate the pharmacokinetics and toxicology of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide in vivo, as well as its potential interactions with other drugs and compounds.
In conclusion, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide is a promising chemical compound with significant potential for therapeutic applications in various diseases. Its potent and selective inhibition of PTP1B makes it a valuable tool for studying insulin signaling and glucose metabolism, as well as for developing novel drugs for the treatment of metabolic disorders and cancer. Further research is needed to fully explore the potential of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide and its future applications in medicine.
合成方法
The synthesis of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide involves several steps, including the reaction of 3-fluoroaniline with 5-methoxy-2-nitrobenzaldehyde to form an intermediate compound, which is then reduced to 3-fluoro-N-(5-methoxy-2-aminophenyl)benzamide using sodium borohydride. The final step involves the reaction of the intermediate compound with morpholine in the presence of acetic acid to yield 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide.
科学研究应用
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In a study conducted by Li et al. (2019), 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide was found to exhibit potent anti-diabetic effects in mice by improving insulin sensitivity and glucose metabolism. Another study by Zhang et al. (2018) demonstrated the anti-obesity effects of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide in mice by reducing body weight gain and improving lipid metabolism. 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has also been investigated for its potential anti-cancer properties, as it was found to inhibit the growth of various cancer cell lines in vitro (Jin et al., 2019).
属性
分子式 |
C18H19FN2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19FN2O3/c1-23-15-5-6-17(21-7-9-24-10-8-21)16(12-15)20-18(22)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
InChI 键 |
XYFPBHXEJYLTBK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)F |
规范 SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)
![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)


![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243778.png)